molecular formula C14H18N2O B2708260 N-cyano-3-ethyl-N-[(oxolan-3-yl)methyl]aniline CAS No. 1797081-87-8

N-cyano-3-ethyl-N-[(oxolan-3-yl)methyl]aniline

Cat. No. B2708260
CAS RN: 1797081-87-8
M. Wt: 230.311
InChI Key: WRMKHMJWINYBHO-UHFFFAOYSA-N
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Description

N-cyano-3-ethyl-N-[(oxolan-3-yl)methyl]aniline is a chemical compound that belongs to the class of anilines. It is commonly referred to as CNOXAM or CNOXAM-3. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicine, materials science, and organic chemistry.

Mechanism Of Action

The mechanism of action of CNOXAM is not fully understood. However, it has been suggested that CNOXAM may inhibit the growth of cancer cells by interfering with their DNA replication and repair mechanisms. CNOXAM has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CNOXAM has been shown to have both biochemical and physiological effects. In vitro studies have shown that CNOXAM inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. CNOXAM has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that CNOXAM has antitumor activity in animal models of cancer.

Advantages And Limitations For Lab Experiments

One advantage of using CNOXAM in lab experiments is its high purity and stability. CNOXAM can be easily synthesized in large quantities with high purity, which makes it an ideal compound for use in lab experiments. One limitation of using CNOXAM in lab experiments is its potential toxicity. CNOXAM has been shown to have cytotoxic effects on cancer cells, but it may also have toxic effects on normal cells.

Future Directions

There are several future directions for the research of CNOXAM. One direction is to further investigate the mechanism of action of CNOXAM. Understanding the mechanism of action of CNOXAM may lead to the development of more effective anticancer agents. Another direction is to explore the potential applications of CNOXAM in other fields, such as materials science and organic chemistry. Finally, further studies are needed to determine the safety and efficacy of CNOXAM in vivo, which may pave the way for its use as an anticancer agent in humans.
Conclusion:
In conclusion, CNOXAM is a chemical compound with potential applications in various fields of scientific research. Its synthesis method has been optimized to produce high yields of CNOXAM with high purity. CNOXAM has been shown to have antitumor activity in vitro and in vivo, and it may have potential as an anticancer agent. Further research is needed to fully understand the mechanism of action of CNOXAM and to explore its potential applications in other fields.

Synthesis Methods

The synthesis of CNOXAM involves a reaction between 3-ethylphenyl isocyanate and 3-hydroxymethyl oxolane in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of CNOXAM as a white solid. This synthesis method has been optimized to produce high yields of CNOXAM with high purity.

Scientific Research Applications

CNOXAM has shown potential applications in various fields of scientific research. In the field of materials science, CNOXAM has been used as a building block for the synthesis of novel organic materials with unique properties. In organic chemistry, CNOXAM has been used as a reagent for the synthesis of various compounds. In the field of medicine, CNOXAM has been studied for its potential as an anticancer agent.

properties

IUPAC Name

(3-ethylphenyl)-(oxolan-3-ylmethyl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-2-12-4-3-5-14(8-12)16(11-15)9-13-6-7-17-10-13/h3-5,8,13H,2,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMKHMJWINYBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(CC2CCOC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyano-3-ethyl-N-[(oxolan-3-yl)methyl]aniline

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